Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14ClFO3. It is a synthetic ester that is used in various scientific research and industrial applications. The compound is characterized by the presence of a phenoxy group substituted with chlorine and fluorine atoms, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate typically involves the esterification of 4-(2-chloro-4-fluoro-phenoxy)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenoxy group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(2-chloro-4-fluoro-phenoxy)butanoic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted phenoxybutanoates can be formed.
Hydrolysis Products: 4-(2-chloro-4-fluoro-phenoxy)butanoic acid and ethanol.
Oxidation Products: Corresponding carboxylic acids.
Scientific Research Applications
Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate is used in a wide range of scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-chloro-4-fluoro-phenoxy)acetate: Similar in structure but with a different ester linkage.
3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol: Contains a trifluoromethyl group instead of an ethyl ester.
Uniqueness
Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate is unique due to its specific ester linkage and the presence of both chlorine and fluorine atoms on the phenoxy group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H14ClFO3 |
---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-4-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(14)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
NVZXCYQFKWWBOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.